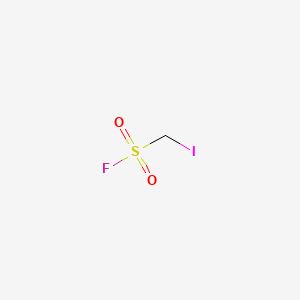

Iodomethanesulfonyl fluoride

Description

Iodomethanesulfonyl fluoride is a chemical compound with the molecular formula CH₂FIO₂S. It is a member of the sulfonyl fluoride family, which is known for its applications in organic synthesis, chemical biology, drug discovery, and materials science

Properties

Molecular Formula |

CH2FIO2S |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

iodomethanesulfonyl fluoride |

InChI |

InChI=1S/CH2FIO2S/c2-6(4,5)1-3/h1H2 |

InChI Key |

LKIKROVNCMPTDA-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)(=O)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl fluoride with iodine under specific conditions. Another method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods: Industrial production of this compound often involves the use of readily available and inexpensive starting materials such as sulfonates or sulfonic acids. These materials undergo a cascade process under mild reaction conditions to yield the desired sulfonyl fluoride . The use of phase transfer catalysts and electrochemical oxidative coupling of thiols with potassium fluoride are also notable methods .

Chemical Reactions Analysis

General Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides exhibit nucleophilic substitution (SN) at the sulfur center, forming sulfonamides, sulfonate esters, or other derivatives. Their stability under physiological conditions makes them valuable in click chemistry and covalent inhibitor design .

Key Reaction Pathways:

Functionalization Challenges with Iodo-Substituents

Iodine’s bulkiness and polarizability may hinder reactivity in SN pathways. For comparison:

-

Aryl Iodides : Converted to sulfonyl fluorides via Pd-catalyzed systems (75°C, 16 h, iPrOH/Et₃N) with Selectfluor .

-

Steric Effects : Ortho-substituted aryl sulfonyl fluorides show reduced yields (e.g., 3-methylquinazoline derivative: 56% ).

Stability and Decomposition Pathways

Sulfonyl fluorides hydrolyze slowly in aqueous media but decompose rapidly under basic conditions. For example:

-

Hydrolysis to sulfonic acids occurs in the presence of H2O/DBU (1,8-diazabicycloundec-7-ene) .

-

Electron-deficient sulfonyl fluorides react faster than electron-rich analogs (e.g., 14 h vs. 5 min for substituted aryl derivatives) .

Suggested Research Directions for Iodomethanesulfonyl Fluoride

-

Radical-Mediated Reactions : Test photoredox conditions (e.g., Ru(bpy)₃²⁺/DBU) to bypass steric hindrance from iodine.

-

Pd-Catalyzed Fluorination : Adapt protocols for aryl iodides to aliphatic systems using bulky ligands (e.g., CataCXium A).

-

Stability Studies : Characterize hydrolysis rates in buffered solutions (pH 7–10) to assess biological applicability.

Scientific Research Applications

Iodomethanesulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of iodomethanesulfonyl fluoride involves its interaction with specific molecular targets. It acts as an electrophilic warhead, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biomolecules, making it useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Methanesulfonyl Fluoride: Similar in structure but lacks the iodine atom.

Sulfonyl Chlorides: These compounds are similar but contain a chlorine atom instead of a fluorine atom.

Uniqueness: Iodomethanesulfonyl fluoride is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability compared to other sulfonyl fluorides and sulfonyl chlorides. This makes it particularly valuable in applications requiring specific reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.